molecular formula C12H14ClN3O B1488084 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol CAS No. 1374639-76-5

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol

Cat. No. B1488084
M. Wt: 251.71 g/mol
InChI Key: CHGKAGOTEWCHJL-UHFFFAOYSA-N
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Patent
US09193732B2

Procedure details

A nitrogen-flushed, suitably equipped 5 L 4-neck round bottom flask is charged with 200 g (0.723 mol, 1.0 eq.) of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (A1f) and 2303 g, (2600 mL) of tetrahydrofuran. The mixture is stirred, heated to reflux (67° C.) and 200 mL of distillate is collected. The sample is cooled to 25° C. and 52.7 g (0.940 mol, 55.6 mL, 1.3 eq.) of propargyl alcohol (A1e), 570.3 g (1.808 mol, 2.5 eq.) of tetrabutylammonium fluoride trihydrate and 25.4 g (0.036 mol, 0.05 eq.) of bis(triphenylphosphine)palladium (II) dichloride are added. The sample is stirred, heated to reflux (67° C.) and maintained at this temperature for 2 h or until 5-7% of the starting material A1f remains as determined by HPLC analysis. The sample is cooled to 25° C. and concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL to remove tetrahydrofuran. 541 g, (600 mL) of ethyl acetate is charged. The sample is again concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL to remove residual tetrahydrofuran. 2706 g (3000 mL) of ethyl acetate and a solution of 63 g of sodium bicarbonate dissolved in 1500 g (1500 mL) of water are added. The sample is stirred at 25° C. for 10 min and the phases are separated. The organic (top) phase is washed once with 1500 g (1500 mL) of water. The sample is stirred for 10 min and the phases are separated. The organic (top) phase is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 625 mL to remove ethyl acetate. 1582 g (2000 mL) of acetone is added to the concentrate. The sample is stirred, heated to reflux (58° C.) and maintained at this temperature for 30 min. It is then cooled to 40° C. and clarified by filtering through a pad of filter cel. The flask and filter cake are washed twice with 158 g (200 mL, 2×100 mL per wash) of acetone. The sample is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 460 mL. It is then cooled to 4° C. and is hold at this temperature for 1 h. The solids are filtered and the filter cake is washed twice with 158 g (2×100 mL) of cold (4° C.) acetone. The solids are dried at 50° C. for 16 h, to afford 85.6 g (47.4%, corrected) of Compound A1d as a tan, crystalline solid, mp=162-163° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2600 mL
Type
solvent
Reaction Step One
Quantity
55.6 mL
Type
reactant
Reaction Step Two
Quantity
570.3 g
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium
Quantity
25.4 g
Type
catalyst
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:15]([OH:18])[C:16]#[CH:17].O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Cl:8][C:5]1[N:4]=[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[C:2]([C:17]#[C:16][CH2:15][OH:18])=[CH:7][N:6]=1 |f:2.3.4.5.6,^1:45,59|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)NC1CCCC1
Name
Quantity
2600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
55.6 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
570.3 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
bis(triphenylphosphine)palladium
Quantity
25.4 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen-flushed
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
is collected
TEMPERATURE
Type
TEMPERATURE
Details
The sample is cooled to 25° C.
STIRRING
Type
STIRRING
Details
The sample is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (67° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The sample is cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
541 g, (600 mL) of ethyl acetate is charged
CONCENTRATION
Type
CONCENTRATION
Details
The sample is again concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL
CUSTOM
Type
CUSTOM
Details
to remove residual tetrahydrofuran
DISSOLUTION
Type
DISSOLUTION
Details
2706 g (3000 mL) of ethyl acetate and a solution of 63 g of sodium bicarbonate dissolved in 1500 g (1500 mL) of water
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The sample is stirred at 25° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic (top) phase is washed once with 1500 g (1500 mL) of water
STIRRING
Type
STIRRING
Details
The sample is stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic (top) phase is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 625 mL
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate
ADDITION
Type
ADDITION
Details
1582 g (2000 mL) of acetone is added to the concentrate
STIRRING
Type
STIRRING
Details
The sample is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (58° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
by filtering through a pad of filter cel
FILTRATION
Type
FILTRATION
Details
The flask and filter cake
WASH
Type
WASH
Details
are washed twice with 158 g (200 mL, 2×100 mL per wash) of acetone
CONCENTRATION
Type
CONCENTRATION
Details
The sample is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 460 mL
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 4° C.
CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
the filter cake is washed twice with 158 g (2×100 mL) of cold (4° C.) acetone
CUSTOM
Type
CUSTOM
Details
The solids are dried at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to afford 85.6 g (47.4%, corrected) of Compound A1d as a tan, crystalline solid, mp=162-163° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)NC1CCCC1)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.